

"Anticancer agent 151" origin and natural source if applicable

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Compound of Interest		
Compound Name:	Anticancer agent 151	
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In-Depth Technical Guide: Anticancer Agent 151

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Origin

Compound Name: **Anticancer Agent 151** IUPAC Name: (S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide Chemical Formula: C₂₂H₁₈Cl₂N₂O₃ Molecular Weight: 429.3 g/mol CAS Number: 1227476-97-2

Origin: **Anticancer Agent 151** is a synthetic compound belonging to the salicylanilide class of molecules. It is not of natural origin. Its discovery and development are rooted in medicinal chemistry efforts to explore the therapeutic potential of substituted benzamide derivatives. The structural design incorporates a salicylamide core linked to an amino acid derivative, a common strategy in the development of bioactive compounds. While this specific agent is commercially available for research purposes, detailed public-domain scientific literature exclusively focused on its anticancer properties is limited. However, extensive research on structurally related 5-chloro-salicylanilide derivatives provides a strong basis for understanding its synthesis, mechanism of action, and potential as an anticancer therapeutic.

Synthesis and Characterization

While a specific, published synthesis protocol for **Anticancer Agent 151** is not readily available in the public domain, a probable synthetic route can be inferred from the synthesis of



structurally analogous compounds, such as those described in the work of Imramovský et al. (2011) on related 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.[1][2][3] [4]

Proposed Experimental Protocol: Synthesis of Anticancer Agent 151

The synthesis can be envisioned as a multi-step process involving the coupling of a protected amino acid with a substituted aniline, followed by deprotection and subsequent coupling with a salicylic acid derivative.

Step 1: Synthesis of (S)-2-amino-N-(4-chlorophenyl)-3-phenylpropanamide

- To a solution of N-Boc-(S)-phenylalanine (1 equivalent) in anhydrous dichloromethane (DCM) at 0°C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
- Stir the mixture for 15 minutes.
- Add 4-chloroaniline (1.1 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
- Purify the crude product by column chromatography on silica gel.
- To a solution of the purified N-Boc protected intermediate in DCM, add trifluoroacetic acid (TFA) (10 equivalents) at 0°C.
- Stir the mixture at room temperature for 2-4 hours.



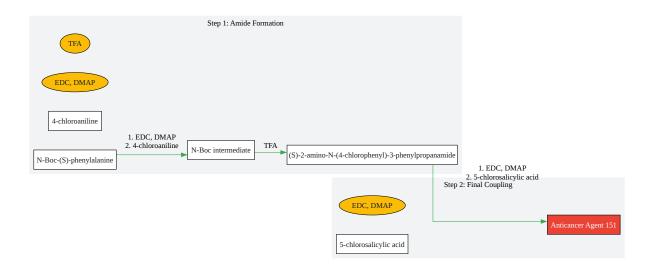
- Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the TFA salt.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-2-amino-N-(4-chlorophenyl)-3-phenylpropanamide.

Step 2: Coupling with 5-chlorosalicylic acid

- To a solution of 5-chlorosalicylic acid (1 equivalent) in anhydrous DCM at 0°C, add EDC (1.2 equivalents) and DMAP (0.1 equivalents).
- Stir the mixture for 15 minutes.
- Add a solution of (S)-2-amino-N-(4-chlorophenyl)-3-phenylpropanamide (1.1 equivalents) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- · Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford Anticancer Agent 151.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.





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Proposed Synthetic Workflow for Anticancer Agent 151

Biological Activity and Mechanism of Action

While specific studies on **Anticancer Agent 151** are limited, its structural class, the salicylanilides, has been extensively investigated for anticancer properties. The biological activity of this class of compounds is multifaceted, often involving the modulation of multiple cellular signaling pathways.



In Vitro Cytotoxicity

Anticancer Agent 151 has been reported to exhibit cytotoxic activity against human breast cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Reference
MCF-7	Breast Adenocarcinoma	6.3	MedChemExpress

Note: The table presents currently available data. Further studies are required to establish a comprehensive cytotoxicity profile across a broader panel of cancer cell lines.

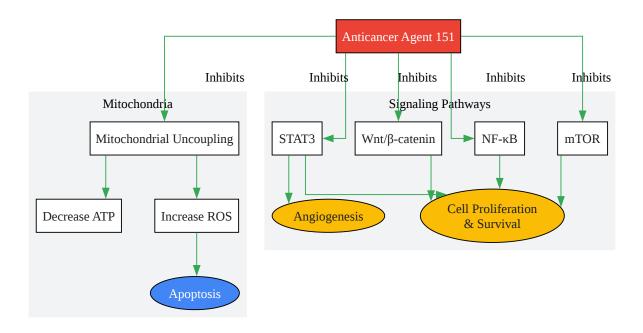
Postulated Mechanisms of Action

Based on the known biological activities of salicylanilide derivatives, the anticancer effects of **Anticancer Agent 151** are likely mediated through one or more of the following mechanisms:

- Mitochondrial Uncoupling: Salicylanilides are known to act as protonophores, disrupting the
 proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative
 phosphorylation can lead to a decrease in ATP production, an increase in reactive oxygen
 species (ROS), and subsequent induction of apoptosis.
- Inhibition of Signaling Pathways: Salicylanilides have been shown to inhibit several key signaling pathways that are often dysregulated in cancer:
 - STAT3 Signaling: Inhibition of the STAT3 pathway can suppress cancer cell proliferation, survival, and angiogenesis.
 - Wnt/β-catenin Signaling: Dysregulation of the Wnt pathway is implicated in many cancers.
 Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
 - NF-κB Signaling: The NF-κB pathway plays a crucial role in inflammation and cancer. Its
 inhibition can reduce the expression of pro-survival and pro-inflammatory genes.



mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation.
 Its inhibition can lead to cell cycle arrest and apoptosis.



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Postulated Mechanisms of Action of Anticancer Agent 151

Experimental Protocols for Biological Evaluation

The following are generalized protocols for key experiments to evaluate the anticancer activity of **Anticancer Agent 151**, based on standard methodologies used for similar compounds.

Cell Viability Assay (MTT Assay)

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **Anticancer Agent 151** (e.g., 0.1, 1, 5, 10, 25, 50, 100 μ M) and a vehicle control (DMSO) for 48 or 72 hours.



- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

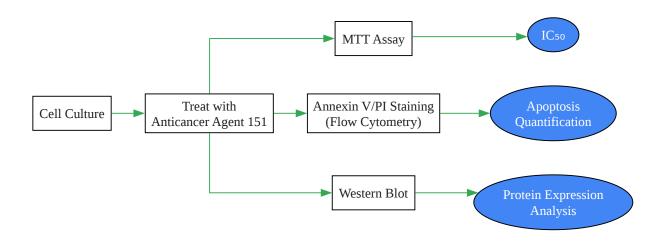
- Seed cells in a 6-well plate and treat with **Anticancer Agent 151** at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).

Western Blot Analysis for Signaling Pathway Inhibition

- Treat cells with **Anticancer Agent 151** as described for the apoptosis assay.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-STAT3, STAT3, β-catenin, p-NF-κB p65, NF-κB p65, p-mTOR, mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.



- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.



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Experimental Workflow for Biological Evaluation

Conclusion and Future Directions

Anticancer Agent 151 is a synthetic salicylanilide derivative with demonstrated in vitro activity against breast cancer cells. Based on the extensive research on this class of compounds, it is likely to exert its anticancer effects through multiple mechanisms, including the disruption of mitochondrial function and the inhibition of key oncogenic signaling pathways.

Further research is warranted to fully elucidate the therapeutic potential of **Anticancer Agent 151**. This should include:

- Comprehensive screening against a diverse panel of cancer cell lines to determine its spectrum of activity.
- In-depth mechanistic studies to identify the primary molecular target(s) and delineate the specific signaling pathways it modulates.



- In vivo efficacy studies in relevant animal models of cancer.
- Pharmacokinetic and toxicological profiling to assess its drug-like properties.

The information provided in this guide serves as a comprehensive resource for researchers interested in exploring the potential of **Anticancer Agent 151** as a novel anticancer therapeutic.

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